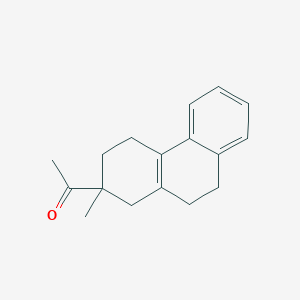
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by a phenanthrene core that is partially hydrogenated and substituted with a methyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one typically involves the hydrogenation of phenanthrene derivatives followed by functional group modifications. One common method includes:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield hexahydrophenanthrene.
Methylation: The hexahydrophenanthrene is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships (SAR) are essential to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenanthren-2-YL)ethan-1-one: Similar structure but lacks hydrogenation.
1-(2-Methyl-1,2,3,4-tetrahydrophenanthren-2-YL)ethan-1-one: Partially hydrogenated variant.
1-(2-Methyl-1,2,3,4,5,6,7,8-octahydrophenanthren-2-YL)ethan-1-one: Fully hydrogenated variant.
Uniqueness: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is unique due to its specific degree of hydrogenation and the presence of both a methyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69366-28-5 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-(2-methyl-3,4,9,10-tetrahydro-1H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)10-9-16-14(11-17)8-7-13-5-3-4-6-15(13)16/h3-6H,7-11H2,1-2H3 |
InChI-Schlüssel |
KFWOGIYUCNTOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2=C(C1)CCC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



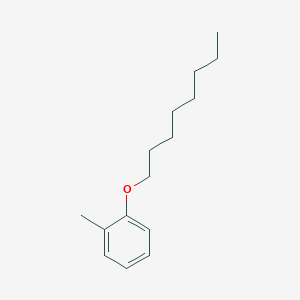
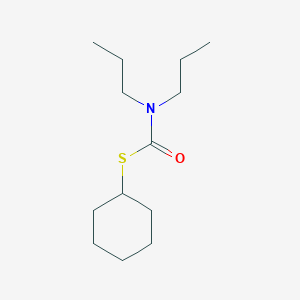
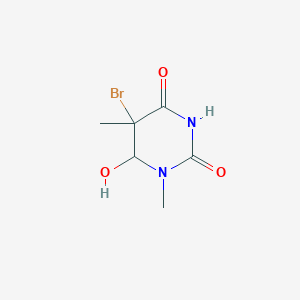
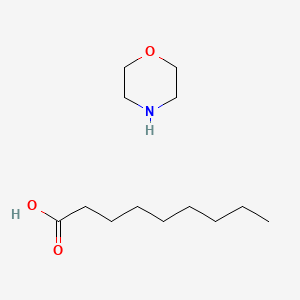


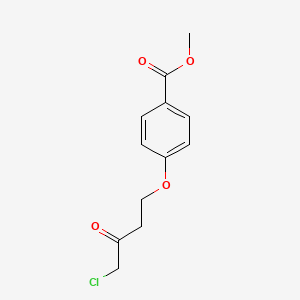
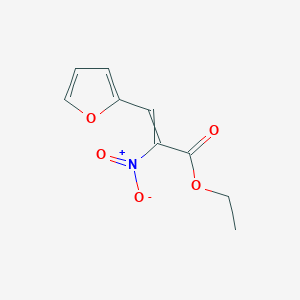


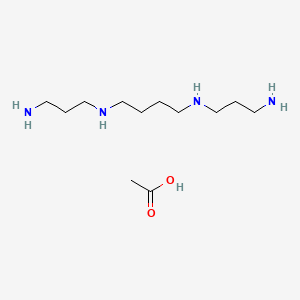
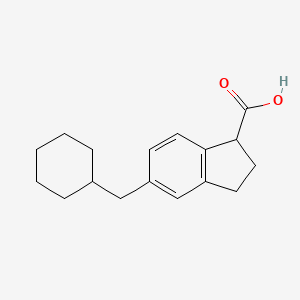
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
